molecular formula C36H52N8O9 B3025686 N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide CAS No. 1387005-23-3

N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide

Katalognummer B3025686
CAS-Nummer: 1387005-23-3
Molekulargewicht: 740.8 g/mol
InChI-Schlüssel: LHVYYJGFOAKRPP-DZUOILHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-QPKK(Ac)-AMC is a fluorogenic substrate for sirtuin 1 (SIRT1), SIRT2, and SIRT3.1 It is selectively deacylated by SIRT1-3 over SIRT6. Upon enzymatic cleavage by SIRT1, SIRT2, or SIRT3, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify SIRT1, SIRT2, and SIRT3 activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.

Wissenschaftliche Forschungsanwendungen

Hormonal Properties and Synthesis Techniques

  • Research by Boissonnas et al. (1960) in the field of peptide synthesis reported on a related compound, demonstrating its structural similarity to both oxytocin and lysine-vasopressin, indicating potential hormonal properties (Boissonnas & Huguenin, 1960).

Novel Tripeptide Substance P Antagonists

  • Hagiwara et al. (1992) explored tripeptide substance P antagonists, focusing on the chemical modification of novel compounds. They emphasized the importance of stability and potency in the development of these compounds, which can be relevant in the context of synthesizing N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (Hagiwara et al., 1992).

Metabolite Analysis in Schizophrenia

  • Huang et al. (2019) conducted a study involving N-acetyl derivatives, including N6-acetyl-L-lysine. Their findings highlighted the potential of these derivatives as biomarkers in diseases like schizophrenia, suggesting a possible area of application for N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide in biomedical research (Huang et al., 2019).

Antimicrobial Activity

  • Mulwad and Satwe (2006) synthesized compounds with structures including 4-hydroxy-2-oxo-benzopyran derivatives. These compounds showed significant antimicrobial activity, indicating a potential application of related compounds in antimicrobial research (Mulwad & Satwe, 2006).

Glycopeptide Synthesis

  • The synthesis of protected glycopeptides involving similar amino acid sequences was reported by Garg and Jeanloz (1974). This research indicates the potential application of the subject compound in glycopeptide synthesis, useful in biochemical and pharmaceutical research (Garg & Jeanloz, 1974).

Binding Mode Studies in Biological Systems

  • Verhoeven and Schwyzer (1972) discussed the interactions between compounds with acetamido groups and biological systems like lysozyme. This study suggests the potential for N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide in the study of molecular interactions in biological systems (Verhoeven & Schwyzer, 1972).

Inhibitory Properties in Enzymatic Reactions

  • Rosowsky et al. (1992) synthesized compounds with N2-acetyl modifications to study their inhibitory effects on enzymes like folylpolyglutamate synthetase. These findings can inform the application of the compound in studying enzyme inhibition (Rosowsky et al., 1992).

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O9/c1-21-19-32(48)53-30-20-24(12-13-25(21)30)41-33(49)26(10-5-7-17-39-22(2)45)42-34(50)27(9-4-6-16-37)43-35(51)29-11-8-18-44(29)36(52)28(40-23(3)46)14-15-31(38)47/h12-13,19-20,26-29H,4-11,14-18,37H2,1-3H3,(H2,38,47)(H,39,45)(H,40,46)(H,41,49)(H,42,50)(H,43,51)/t26-,27-,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYYJGFOAKRPP-DZUOILHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Reactant of Route 2
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Reactant of Route 3
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Reactant of Route 4
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Reactant of Route 5
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Reactant of Route 6
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.